Cannabidiolic acid

Description

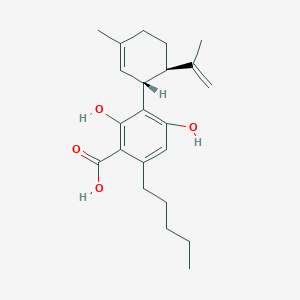

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOLTBSCXRRQFR-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154318 | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244-58-2 | |

| Record name | Cannabidiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJX8O3OJCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Cannabidiolic Acid

Precursor Pathways and Enzymatic Conversion in Cannabis sativa L.

The synthesis of CBDA begins with the formation of two key precursor molecules: olivetolic acid and geranyl pyrophosphate. mdpi.comescholarship.orgmdpi.comnih.govmdpi.com

Cannabigerolic Acid as a Central Cannabinoid Precursor

Cannabigerolic acid (CBGA) is recognized as the central precursor in the biosynthesis of major cannabinoids, including CBDA, tetrahydrocannabinolic acid (THCA), and cannabichromenic acid (CBCA). mdpi.commdpi.comnih.govmdpi.comacs.orgwikipedia.org CBGA is formed by the enzymatic union of olivetolic acid and geranyl pyrophosphate. mdpi.comescholarship.orgmdpi.comnih.govmdpi.comacs.orgwikipedia.org Different cyclization reactions of the pentyl moiety of CBGA lead to the formation of these various cannabinoid acids. nih.govacs.orgwikipedia.org

Enzymatic Catalysis by Cannabidiolic Acid Synthase (CBDAS)

The conversion of CBGA to CBDA is specifically catalyzed by the enzyme this compound synthase (CBDAS). mdpi.comwikipedia.orguniprot.orgnih.gov CBDAS is a flavinylated oxidase that facilitates the stereoselective oxidative cyclization of CBGA into CBDA. mdpi.comwikipedia.orgnih.gov This enzyme is found in Cannabis sativa and is responsible for the high levels of CBDA observed in certain chemotypes. wikipedia.orgnih.gov CBDAS belongs to the berberine (B55584) bridge enzyme-like family of oxidoreductases and requires a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor for its activity. mdpi.comnih.govwikipedia.orguniprot.orggoogle.com The reaction catalyzed by CBDAS involves the use of molecular oxygen for FAD regeneration, producing hydrogen peroxide as a byproduct. nih.govwikipedia.orggoogle.com CBDAS and THCA synthase share structural and functional similarities, with approximately 84% amino acid sequence identity. mdpi.comgoogle.com

Role of Olivetolic Acid and Geranyl Pyrophosphate in Initial Steps

The biosynthesis pathway leading to CBGA starts with the formation of olivetolic acid (OLA) and geranyl pyrophosphate (GPP). mdpi.comescholarship.orgmdpi.comnih.govmdpi.comwikipedia.orguga.edu Olivetolic acid is synthesized from hexanoyl-CoA and three molecules of malonyl-CoA through the action of a type III polyketide synthase (PKS) and olivetolic acid cyclase (OAC). mdpi.comescholarship.orgnih.govmdpi.comnih.govmdpi.com Geranyl pyrophosphate is an isoprenoid precursor synthesized via the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. mdpi.comescholarship.orgmdpi.comscispace.commdpi.com An aromatic prenyltransferase, also known as cannabigerolic acid synthase (CBGAS) or geranylpyrophosphate: olivetolate geranyltransferase (GOT), catalyzes the prenylation of olivetolic acid with geranyl pyrophosphate to form CBGA. mdpi.comescholarship.orgmdpi.comnih.govmdpi.comacs.orgwikipedia.orgscispace.commdpi.com

Metabolic Engineering and Heterologous Expression Systems for this compound Production

Due to the limitations of traditional agricultural methods, including variability in yield and the legal status of Cannabis sativa, metabolic engineering and heterologous expression systems have been explored for the sustainable production of cannabinoids like CBDA. escholarship.orgnih.govfrontiersin.org

Microbial Production Platforms (e.g., Escherichia coli, Saccharomyces cerevisiae, filamentous fungi)

Microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae (yeast), have been engineered to produce cannabinoids. mdpi.comescholarship.orgnih.govnih.govmdpi.comuga.edumdpi.comfrontiersin.orgnih.govnih.govgoogle.comfrontiersin.orgresearchgate.netmdpi.com These platforms involve introducing the genes encoding the enzymes from the cannabinoid biosynthetic pathway into the host organism. escholarship.orgnih.govgoogle.com Saccharomyces cerevisiae has been a particularly favored host due to its established genetic tools and ability to produce necessary precursors like GPP. escholarship.orgnih.govgoogle.comfrontiersin.orgresearchgate.netmdpi.com Studies have demonstrated the successful reconstitution of the CBDA metabolic pathway in S. cerevisiae. escholarship.orggoogle.com Escherichia coli has also been investigated, although challenges with the solubility and activity of plant enzymes like CBDAS have been noted. mdpi.comntu.edu.sg

Optimization Strategies for Biosynthetic Yield and Efficiency

Optimizing CBDA production in heterologous systems involves several strategies aimed at increasing the yield and efficiency of the biosynthetic pathway. escholarship.orgnih.govmdpi.combiorxiv.orgfrontiersin.org This includes optimizing the supply of precursors like olivetolic acid and geranyl pyrophosphate, which can be rate-limiting steps. escholarship.orgmdpi.combiorxiv.org Engineering the host organism to enhance the production of these precursors, for example, by upregulating the mevalonate pathway for GPP synthesis or improving the supply of hexanoyl-CoA for OLA synthesis, is crucial. escholarship.orggoogle.commdpi.combiorxiv.org Additionally, optimizing the expression and activity of the introduced cannabinoid biosynthesis enzymes, such as CBDAS and the prenyltransferase (CBGAS), is vital. nih.govresearchgate.netmdpi.comntu.edu.sg Protein engineering of enzymes like the prenyltransferase has shown promise in improving substrate specificity and product yield. mdpi.comfrontiersin.org Strategies also include optimizing fermentation conditions and potentially using fusion proteins to enhance enzyme solubility and function in the host. ntu.edu.sg

Chemical Transformation and Stability Dynamics of Cannabidiolic Acid

Non-Enzymatic Decarboxylation Kinetics and Influencing Factors

Decarboxylation is a chemical reaction that involves the removal of a carboxyl group (-COOH) from a molecule, releasing carbon dioxide (CO₂) and converting the acidic cannabinoid into its neutral form. cannactiva.comextraktlab.comweedmaps.com For CBDA, this process yields CBD. cannactiva.comextraktlab.com This transformation can occur naturally over time, but it is significantly accelerated by external factors, most notably heat, light, and oxygen. cannactiva.commjbizdaily.com

The kinetics of CBDA decarboxylation have been studied under various conditions, revealing the influence of temperature, time, pH, and solvent on the reaction rate. cannactiva.commjbizdaily.comnih.gov

Temperature: Temperature is the most significant factor influencing the rate of decarboxylation. Higher temperatures lead to a faster conversion of CBDA to CBD. cannactiva.comupb.romdpi.com Studies have shown that the decarboxylation rate increases considerably in the temperature range of 100 to 175 °C. upb.ro While decarboxylation can occur at lower temperatures (below 80°C), the process is much slower. cannactiva.com For instance, achieving complete decarboxylation of CBDA may take about an hour at 120°C, whereas at 140°C, it can be converted to CBD within 30 minutes. cannactiva.com Optimal temperatures for efficient decarboxylation without excessive degradation of other compounds are generally considered to be in the range of 104-118°C (200-290°F). weedmaps.com Some research suggests optimal conversion of CBDA to CBD at lower temperatures (90°C) over longer durations (12 hours). mjbizdaily.com

| Temperature (°C) | Approximate Time for Conversion | Source |

| < 80 | Slower | cannactiva.com |

| 120 | ~60 minutes | cannactiva.com |

| 140 | ~30 minutes | cannactiva.com |

| 90 | 12 hours | mjbizdaily.com |

| 104-118 | 7-60 minutes | weedmaps.com |

Note: Decarboxylation efficiency can vary based on the matrix and specific experimental conditions.

Time: The duration of heat exposure directly impacts the extent of decarboxylation. Longer heating times at a given temperature result in a greater conversion of CBDA to CBD, up to a point where the reaction nears completion or degradation of the product begins. cannactiva.comupb.ro

pH: The pH of the environment can also influence CBDA decarboxylation. Acidic conditions can accelerate the degradation of cannabinoids, including the conversion of acidic forms to neutral ones. researchgate.netjfda-online.comfrontiersin.org

Solvent: The solvent used in extraction or processing can affect the decarboxylation rate and efficiency. The polarity of the solvent can influence the extraction of different compounds and potentially impact the decarboxylation process. mdpi.com Studies have shown that the presence of solvents like methanol (B129727) can influence the relative rates of decarboxylation between different cannabinoid acids. chemrxiv.org High dielectric solvation, such as using methanol as a solvent, can decrease the kinetic preference for THCA over CBDA. chemrxiv.org

Research indicates that the decarboxylation of CBDA may be more complex than that of Δ⁹-tetrahydrocannabinolic acid (THCA), potentially involving side reactions or the formation of secondary compounds, which can lead to a loss of reactants or products. nih.govupb.ro The conformational flexibility of CBDA compared to the more rigid structure of THCA may contribute to differences in their decarboxylation kinetics. chemrxiv.org

Structural Modifications for Enhanced Stability (e.g., Methyl Ester Derivatives)

The inherent instability of CBDA, particularly its susceptibility to heat-induced decarboxylation, presents challenges for its formulation and preservation. To overcome this limitation and potentially enhance its biological activity, structural modifications have been explored. mdpi.comnih.govunibo.it

One notable approach involves the esterification of the carboxylic acid group, such as the formation of methyl ester derivatives. mdpi.comcaymanchem.comresearchgate.net Cannabidiolic acid methyl ester (also known as Methyl Cannabidiolate or HU-580) is a semi-synthetic analogue of CBDA where the carboxylic acid group is replaced with a methyl ester group. mdpi.comcaymanchem.comresearchgate.net

Studies have demonstrated that CBDA methyl ester exhibits significantly improved stability compared to the parent compound, CBDA. mdpi.comnih.govunibo.it This enhanced stability has been confirmed through analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). unibo.itacs.org In cell lysates and culture media, while CBDA rapidly degrades into CBD, the methyl ester derivative remains stable. unibo.it

The increased stability of CBDA methyl ester is advantageous for research and potential therapeutic applications, as it allows the compound to remain in its active form for longer periods. mdpi.comnih.govunibo.it This structural modification addresses the facile decarboxylation that limits the utility of native CBDA. researchgate.netgoogle.com

Data on the stability of this compound methyl ester indicates a stability of ≥ 4 years when stored at -20°C. caymanchem.com

| Compound | Storage Condition | Stability | Source |

| This compound methyl ester | -20°C | ≥ 4 years | caymanchem.com |

This enhanced stability makes methyl ester derivatives like Methyl Cannabidiolate promising candidates for further investigation and development, particularly in applications where the stability of CBDA is a limiting factor. mdpi.comunibo.it

Molecular Pharmacology and Receptor Interactions of Cannabidiolic Acid in Vitro Preclinical Investigations

Direct Receptor Modulation

Preclinical studies have identified several receptors and enzymes that are directly modulated by CBDA. These interactions contribute to the observed biological effects of CBDA in laboratory settings.

Serotonin (B10506) 5-HT1A Receptor Activation and Potentiation

Research indicates that CBDA interacts with the serotonin 5-HT1A receptor. In vitro studies using rat brainstem membranes have shown that while CBDA alone does not produce significant stimulation of [³⁵S]GTPγS binding, it can enhance the ability of a 5-HT1A receptor agonist, 8-OH-DPAT, to stimulate this binding. nih.gov This suggests that CBDA may act as a positive allosteric modulator of the 5-HT1A receptor, increasing the efficacy of agonists at this site. nih.govcsic.es This potentiation effect was observed across a range of CBDA concentrations from 0.1 to 100 nM, with significant increases in the maximum effect (Emax) of 8-OH-DPAT noted within this range. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

CBDA has been identified as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. trainright.comrealmofcaring.orgnih.govfrontiersin.org In vitro studies have demonstrated that CBDA can inhibit COX-2 activity with an IC₅₀ value around 2 µM. nih.gov This inhibition shows selectivity, with CBDA exhibiting approximately 9-fold greater potency in inhibiting COX-2 compared to COX-1. trainright.comrealmofcaring.orgnih.gov The selective inhibition of COX-2 is a mechanism shared with some non-steroidal anti-inflammatory drugs (NSAIDs) and is associated with anti-inflammatory effects. trainright.comfrontiersin.org The presence of the carboxylic acid moiety in the CBDA molecule appears to be crucial for its selective COX-2 inhibitory activity. realmofcaring.orgnih.gov Furthermore, CBDA has been shown to down-regulate COX-2 expression in human breast cancer cells in vitro. nih.govjst.go.jp

In vitro COX-2 Inhibition Data:

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

| CBDA | COX-2 | ~2 | ~9.1 |

| CBDA | COX-1 | >100 | - |

| Δ⁹-THCA | COX-2 | >100 | - |

Data compiled from references realmofcaring.orgnih.gov.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Several cannabinoids, including CBD and Δ⁹-THCA, have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ). escholarship.orgd-nb.infonih.govgreenleafmc.ca While less extensively studied than CBD or Δ⁹-THCA in this regard, some research indicates that cannabinoid acids, including CBDA, can bind and activate PPARγ with potentially higher potency than their decarboxylated forms. greenleafmc.ca In vitro reporter assays have confirmed that CBDA can activate PPARγ, although it may be less effective than Δ⁹-THCA at higher concentrations in some assay systems. greenleafmc.ca PPARγ is a nuclear receptor involved in regulating gene expression related to metabolism, inflammation, and cellular differentiation. escholarship.orgd-nb.info

In vitro PPARγ Activation Data (Relative to Rosiglitazone):

| Compound | PPARγ Activation | Notes |

| CBDA | Activation | Less effective than Δ⁹-THCA at higher concentrations in some assays. greenleafmc.ca |

| Δ⁹-THCA | Potent Activation | IC₅₀ of 0.47 µM in one study. greenleafmc.ca |

| CBD | Activation | Weaker agonist than rosiglitazone (B1679542) in some assays. escholarship.orgd-nb.info |

Data compiled from references escholarship.orgd-nb.infogreenleafmc.ca.

Absence of Significant Direct Activity at Cannabinoid 1 (CB1) Receptors

In vitro studies consistently indicate that CBDA exhibits little to no significant binding affinity or direct activity at the canonical cannabinoid 1 (CB1) receptor. mdpi.commdpi.comresearchgate.netcannabisclinicians.orgnih.gov Displacement assays and signaling studies have shown that CBDA does not effectively compete for binding at the orthosteric site of the CB1 receptor and does not act as a significant agonist or antagonist at this receptor at pharmacologically relevant concentrations. mdpi.comresearchgate.netcannabisclinicians.org This lack of direct interaction with CB1 receptors is a key distinction between CBDA and psychoactive cannabinoids like Δ⁹-THC. mdpi.comresearchgate.net

In vitro Cannabinoid Receptor Binding Data:

| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) |

| CBDA | Low affinity (>10 µM) | Low affinity (>10 µM) |

| Δ⁹-THC | High affinity (nM range) | Moderate affinity (nM range) |

| CBD | Low affinity (>1 µM) | Low affinity (>1 µM) |

Data compiled from references mdpi.comresearchgate.netunife.it. Note: Specific Ki values can vary depending on the assay conditions and radioligand used.

Cellular and Subcellular Mechanisms of Action of Cannabidiolic Acid in Vitro Preclinical Investigations

Anti-inflammatory Cellular Mechanisms

In vitro research suggests that CBDA possesses anti-inflammatory properties mediated through various cellular mechanisms, including the modulation of inflammatory mediator production and potential impacts on immune cell subpopulations.

Modulation of Inflammatory Mediator Production

Studies indicate that CBDA can influence the production of key inflammatory mediators. One notable mechanism involves the inhibition of cyclooxygenase-2 (COX-2). CBDA has been demonstrated to be a selective inhibitor of COX-2, an enzyme crucial in the synthesis of prostaglandins, which are potent mediators of inflammation. frontiersin.org By inhibiting COX-2, CBDA may reduce the levels of pro-inflammatory prostaglandins, thereby contributing to its anti-inflammatory effects.

While some research has focused on CBD's effects on inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages, suggesting similar anti-inflammatory effects to dexamethasone (B1670325) by suppressing MAPK and NF-κB signaling pathways, specific detailed in vitro data focusing solely on CBDA's modulation of these mediators is still an active area of research. dovepress.commdpi.com However, the structural similarity and shared biosynthetic pathway with CBD suggest potential overlaps in their mechanisms.

Impact on Immune Cell Subpopulations

The impact of CBDA on specific immune cell subpopulations in in vitro settings is an area requiring further dedicated research. While studies on CBD have shown it can modulate immune cell function, including suppressing the activation of monocytes, macrophages, neutrophil granulocytes, dendritic cells, and T cells, and influencing cytokine production, comprehensive in vitro data specifically detailing CBDA's direct effects on these cell types and their functions is less extensive. nih.govtermedia.plnih.gov

Antioxidant Cellular Mechanisms

In vitro investigations and computational studies suggest that CBDA may possess antioxidant properties. Quantum chemistry calculations indicate that CBDA can act as a scavenger of reactive oxygen species (ROS), such as the hydroperoxyl radical (HOO•), and reactive nitrogen species, such as nitrogen dioxide (NO2). researchgate.net This scavenging activity is particularly noted in polar environments and may be enhanced by its dianionic form. researchgate.net

Compared to common antioxidants like Trolox and butylated hydroxytoluene (BHT), CBDA has shown higher HOO• scavenging activity in vitro, suggesting its potential as a radical scavenger. researchgate.net While much of the in vitro antioxidant research has focused on CBD, demonstrating its ability to affect redox balance by modifying oxidant and antioxidant levels and activities, including increasing the mRNA levels and enzymatic activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) via the Nrf2 pathway, the structural characteristics of CBDA suggest it may share or have distinct antioxidant mechanisms. nih.govportlandpress.commdpi.com Studies on CBD-enriched hemp oil (obtained via CBDA decarboxylation) have also demonstrated antioxidant properties in cell-free oxidative conditions, including reducing iron, scavenging free radicals, and inhibiting lipid peroxidation. mdpi.com

Antiproliferative Cellular Mechanisms

Preclinical in vitro studies have explored the potential antiproliferative effects of CBDA on various cell lines, particularly cancer cells. Research indicates that CBDA may inhibit the proliferation of certain cancer cells. For instance, CBDA has been shown to inhibit the migration of MDA-MB-231 breast cancer cells, a mechanism potentially linked to its effect on COX-2. frontiersin.org

While extensive in vitro studies on the antiproliferative mechanisms have focused on CBD, showing its ability to decrease the viability of cancer cells from various origins (including breast, lung, colorectal, and prostate cancer) and induce apoptosis, the research on CBDA is less developed but promising. mdpi.comtci-thaijo.org Studies comparing CBDA to CBD and other cannabinoids in specific cancer cell lines are ongoing to elucidate the extent and mechanisms of CBDA's antiproliferative effects. frontiersin.orgresearchgate.net The mechanisms underlying the potential antiproliferative effects of cannabinoids, including possibly CBDA, are thought to involve the regulation of cellular processes such as the inhibition of proliferation and the induction of apoptosis and autophagy. researchgate.net

Preclinical Investigations of Cannabidiolic Acid in Animal Models

Anti-inflammatory Efficacy

Reduction of Carrageenan-Induced Inflammation and Hyperalgesia

Cannabidiolic acid (CBDA) has demonstrated significant anti-inflammatory and anti-hyperalgesia effects in preclinical animal models. nih.govresearchgate.net A frequently used model to study acute inflammation involves inducing the condition in a rat's hind paw with carrageenan. In studies using this model, CBDA administered before the carrageenan produced dose-dependent reductions in both inflammation and hyperalgesia, which is an increased sensitivity to pain. nih.govresearchgate.net

Research indicates that CBDA is more potent than Cannabidiol (B1668261) (CBD) for reducing hyperalgesia. nih.govresearchgate.net When administered orally prior to the inflammatory insult, CBDA was effective in producing anti-hyperalgesia effects. nih.gov Furthermore, when ineffective doses of CBDA and THC were combined, they produced a significant anti-hyperalgesia and anti-inflammatory effect, suggesting a potential synergistic relationship. nih.govresearchgate.net

CBDA Efficacy in Carrageenan-Induced Inflammation Model

| Animal Model | Condition Induced | CBDA Effect | Finding |

|---|---|---|---|

| Rat | Carrageenan-induced hind paw inflammation | Anti-hyperalgesia & Anti-inflammatory | CBDA produced dose-dependent effects when given before the inflammatory agent. nih.govresearchgate.net |

| Rat | Carrageenan-induced hind paw inflammation | Anti-hyperalgesia | Orally administered CBDA demonstrated anti-hyperalgesia effects. nih.gov |

| Rat | Carrageenan-induced hind paw inflammation | Synergistic Anti-hyperalgesia & Anti-inflammatory | A combination of ineffective doses of CBDA and THC produced significant effects. nih.govresearchgate.net |

Effects on Inflammatory Markers

The anti-inflammatory properties of this compound are linked to its ability to selectively inhibit inflammatory markers, specifically the cyclooxygenase-2 (COX-2) enzyme. nih.govrealmofcaring.org Research has shown that CBDA is a selective inhibitor of COX-2, with a nine-fold higher selectivity for COX-2 over COX-1. nih.govrealmofcaring.org This is significant because COX-2 is an enzyme that is critically involved in inflammatory processes. nih.gov

The inhibitory action of CBDA on COX-2 is dependent on the structure of the molecule, particularly its carboxylic acid group. nih.govrealmofcaring.org When this part of the molecule was methylated, the selective inhibition of COX-2 was lost. nih.govrealmofcaring.org This finding underscores that the specific chemical structure of CBDA is crucial for its selective anti-inflammatory activity. nih.gov Crude cannabis extracts containing high concentrations of CBDA have also demonstrated a selective inhibitory effect on COX-2. nih.govrealmofcaring.org

CBDA and Cyclooxygenase (COX) Enzyme Inhibition

| Enzyme | CBDA Action | Finding |

|---|---|---|

| COX-2 | Selective Inhibition | CBDA has a 9-fold higher selectivity for inhibiting COX-2 compared to COX-1. nih.govrealmofcaring.org |

| COX-1 | Low Inhibition | CBDA is a much less potent inhibitor of COX-1. nih.govrealmofcaring.org |

Antiemetic Efficacy

Suppression of Toxin-Induced Emesis (e.g., lithium chloride, cisplatin)

This compound has shown potent efficacy in suppressing vomiting and nausea-like behavior induced by toxins in various animal models. nih.govnih.gov In studies involving shrews, CBDA effectively reduced vomiting induced by both lithium chloride and the chemotherapy agent cisplatin. nih.govnih.gov Similarly, in rats, CBDA suppressed conditioned gaping, a behavior used to model nausea, which was induced by lithium chloride. nih.govnih.gov

Compared to cannabidiol (CBD), CBDA demonstrates significantly greater potency in inhibiting toxin-induced vomiting in shrews. nih.govnih.gov This suggests CBDA could be a promising candidate for managing nausea and vomiting. nih.govnih.gov

Mitigation of Motion-Induced Emesis

In addition to its effects on toxin-induced vomiting, this compound is also effective in mitigating emesis caused by motion. nih.govresearchgate.net In studies using shrews, a well-established animal model for motion sickness, CBDA reduced the number of vomiting episodes and increased the time it took for the first emetic episode to occur. nih.govresearchgate.netrealmofcaring.org

Interestingly, while CBDA effectively reduces motion-induced vomiting, studies have found that Cannabidiol (CBD) is ineffective in the same model. nih.govresearchgate.net This highlights a key difference in the pharmacological profiles of these two cannabinoids.

Involvement of Serotonin (B10506) 5-HT1A Receptor Signaling Pathways

The antiemetic effects of this compound are mediated through its interaction with the serotonin 5-HT1A receptor. nih.govnih.gov Research has demonstrated that CBDA enhances the activation of the 5-HT1A receptor, and this action is responsible for its ability to reduce nausea and vomiting in animal models. nih.govnih.gov

The crucial role of this signaling pathway was confirmed in studies where the anti-nausea effects of CBDA in rats were blocked by a 5-HT1A receptor antagonist. nih.govresearchgate.net This indicates that CBDA's ability to suppress emesis is not a generalized effect but is specifically linked to its ability to modulate the serotonin system through the 5-HT1A receptor. nih.govresearchgate.net

CBDA Antiemetic Efficacy in Animal Models

| Animal Model | Emetic Inducer | CBDA Effect | Receptor Pathway |

|---|---|---|---|

| Shrews | Lithium Chloride, Cisplatin | Reduced vomiting. nih.govnih.gov | 5-HT1A nih.govnih.gov |

| Rats | Lithium Chloride | Suppressed conditioned gaping (nausea model). nih.govnih.gov | 5-HT1A nih.govresearchgate.net |

| Shrews | Motion | Reduced vomiting episodes and increased latency to first emesis. nih.govresearchgate.net | 5-HT1A nih.govnih.gov |

Anxiolytic Efficacy

Preclinical research has explored the potential of this compound (CBDA) to mitigate anxiety-like behaviors, particularly those induced by stress or trauma. In animal models, CBDA has demonstrated the ability to normalize anxiety-related behaviors stemming from a traumatic event. nih.gov A notable study utilized a Pavlovian fear conditioning model in mice to induce trauma and subsequently assess for generalized anxiety. nih.govconsensus.app The findings revealed that while cannabidiol (CBD) did not affect this behavior, CBDA successfully normalized the trauma-induced generalized anxiety. nih.gov This suggests a distinct anxiolytic profile for CBDA in the context of stress.

Further investigations have reported anxiolytic-like activity in other behavioral tests. For instance, in a habituated open-field test, which assesses anxiety and exploratory behavior, CBDA treatment resulted in observable anxiolytic-like effects in mice. researchgate.net However, the broader behavioral effects of CBDA remain a subject of ongoing research, with some studies reporting limited in vivo impact on a range of emotional behaviors. nih.gov

Interactive Data Table: Anxiolytic Efficacy of CBDA

| Animal Model | Anxiety Induction Method | Key Finding | Reference |

|---|---|---|---|

| Mouse | Pavlovian fear conditioning | CBDA normalized trauma-induced generalized anxiety-related behavior. | nih.gov, consensus.app |

| Mouse | Habituated open field test | Observed anxiolytic-like behavior. | researchgate.net |

Antihyperalgesic and Analgesic Potential

Due to the inherent instability of CBDA, researchers have utilized a more stable derivative, this compound-methyl ester (CBDA-ME), to investigate its effects on chronic pain. nih.govresearchgate.netiasp-pain.org Studies in a rat model of peripheral neuropathic pain, induced by sciatic nerve constriction, have examined the efficacy of CBDA-ME. nih.govresearchgate.net In these preclinical models, early and continuous treatment with CBDA-ME was assessed for its ability to counteract the heightened pain sensitivity (hyperalgesia) associated with nerve injury. nih.gov

The research revealed a significant, concentration-dependent anti-hyperalgesic effect in male rats. nih.govresearchgate.net This effect was observed in response to both mechanical and thermal stimuli. nih.gov In vivo electrophysiological recordings further indicated that CBDA-ME influenced both nociceptive (pain-sensing) and non-nociceptive mechanoreceptors in males. nih.govresearchgate.net Notably, the same anti-hyperalgesic effects were not observed in female rats at any of the concentrations tested, pointing to a potential sexual dimorphism in the analgesic response to CBDA-ME that warrants further investigation. nih.govresearchgate.net

Interactive Data Table: Efficacy of CBDA-ME in Neuropathic Pain

| Animal Model | Pain Induction Method | Compound | Key Finding | Reference |

|---|---|---|---|---|

| Sprague-Dawley Rat | Sciatic nerve-constricting cuff | CBDA-Methyl Ester | Elicited a significant, concentration-dependent chronic anti-hyperalgesic effect in males; no effect observed in females. | nih.gov, researchgate.net |

The potential of CBDA as an analgesic has also been evaluated in animal models of acute inflammatory pain. Research indicates that CBDA can produce antinociceptive effects, signifying a reduction in the sensory perception of pain. In one study using the hot-plate test in mice, a model for acute thermal pain, acute treatment with CBDA induced antinociceptive responses. nih.gov

Other investigations have pointed to the compound's anti-inflammatory action as a mechanism for its analgesic potential. frontiersin.org Studies in rodent models of carrageenan-induced inflammation, a standard method for inducing acute inflammation and edema in the paw, have shown that CBDA exerts anti-inflammatory effects. frontiersin.org The mechanism for this effect may involve the transient receptor potential vanilloid 1 (TRPV1) channel, as research has shown that the anti-hyperalgesia effects of CBDA in rodents can be blocked by a TRPV1 antagonist. nih.gov

Interactive Data Table: Efficacy of CBDA in Acute Pain

| Animal Model | Pain Model | Key Finding | Reference |

|---|---|---|---|

| Mouse | Hot-plate test (Thermal pain) | Acute CBDA treatment induced antinociceptive responses. | nih.gov |

| Rodent | Carrageenan-induced inflammation | CBDA exerts anti-inflammatory and anti-hyperalgesia effects. | nih.gov, frontiersin.org |

Anticonvulsant Efficacy

CBDA has been investigated for its anticonvulsant properties in several preclinical seizure models, including those for severe, treatment-resistant epilepsies like Dravet syndrome. acs.orgacs.orgnih.gov In a mouse model that recapitulates the hyperthermia-induced seizures characteristic of Dravet syndrome (Scn1aRX/+ mice), CBDA demonstrated significant anticonvulsant effects. acs.orgacs.orgnih.gov Treatment with CBDA was found to significantly increase the temperature threshold required to induce a generalized tonic-clonic seizure, indicating greater resistance to seizure induction. acs.orgacs.orgnih.govnih.gov

The anticonvulsant potential of CBDA has also been assessed in the maximal electroshock seizure (MES) test in rats, an acute model used to screen for anticonvulsant activity. nih.govrealmofcaring.org In this model, CBDA-enriched hemp extracts exhibited dose-dependent protection against induced seizures. nih.gov One extract that included minor cannabinoid constituents in addition to CBDA was found to be more effective than an extract containing primarily CBDA, suggesting a potential entourage effect where the combined action of compounds is greater than the individual components. nih.gov

Interactive Data Table: Anticonvulsant Efficacy of CBDA

| Animal Model | Seizure Model | Key Finding | Reference |

|---|---|---|---|

| Mouse (Scn1aRX/+) | Dravet Syndrome (Hyperthermia-induced seizures) | CBDA significantly increased the temperature threshold for generalized tonic-clonic seizures. | acs.org, acs.org, nih.gov, nih.gov |

| Sprague-Dawley Rat | Maximal Electroshock Seizure (MES) | CBDA-enriched hemp extracts provided dose-dependent protection against seizures. | nih.gov, realmofcaring.org |

: Neuroprotective Efficacy

Emerging preclinical evidence highlights the neuroprotective potential of this compound (CBDA), the non-decarboxylated precursor to cannabidiol (CBD). nih.gov Found abundantly in raw Cannabis sativa, CBDA is being investigated for its therapeutic properties in the context of neurodegenerative diseases. nih.govresearchgate.net Unlike its well-known counterparts, tetrahydrocannabinol (THC) and CBD, the acidic cannabinoids like CBDA are gaining attention for their distinct pharmacological profiles. nih.gov Studies in animal models suggest that CBDA can penetrate the blood-brain barrier and exert effects on the central nervous system, making it a compound of interest for neurological conditions characterized by cognitive decline and neuronal damage. nih.govresearchgate.netmdpi.com

Rescue of Cognitive and Memory Deficits in Neurodegenerative Models

Preclinical research has demonstrated the capacity of CBDA to ameliorate cognitive and memory impairments in various animal models of neurodegeneration. In mouse models mimicking Alzheimer's disease through the administration of amyloid-beta (Aβ) peptides, treatment with CBDA has been shown to rescue cognitive functions. nih.govresearchgate.netmdpi.com Specifically, studies report that CBDA treatment led to superior cognitive function in Aβ₁₋₄₂-treated mice compared to their untreated counterparts. nih.govresearchgate.net These improvements encompass the rescue of both object and spatial cognitive functions and memory. mdpi.com

The neuroprotective effects of CBDA extend beyond models of amyloid toxicity. In a rat model of chronic restraint stress, which is known to induce cognitive deficits, a hemp extract rich in CBDA and CBD was found to effectively ameliorate the stress-induced cognitive impairment. nih.gov This suggests that CBDA's therapeutic potential may apply to cognitive dysfunction arising from different pathological stressors.

The mechanisms underlying these cognitive improvements are linked to CBDA's ability to modulate key pathological markers of Alzheimer's disease. In Aβ₁₋₄₂-treated mice, administration of CBDA resulted in decreased levels of hippocampal amyloid-beta and phosphorylated tau (p-tau), two hallmark pathologies of the disease. nih.govresearchgate.net Furthermore, CBDA treatment was found to modulate the brain-derived neurotrophic factor (BDNF)/CREB signaling pathway, which is critical for memory formation. nih.gov The treatment increased the expression of BDNF and its receptor, p-TrkB, as well as the phosphorylation of CREB, a key transcription factor involved in synaptic plasticity and memory. nih.gov

Table 1: Summary of CBDA's Efficacy in Rescuing Cognitive Deficits in Animal Models

| Animal Model | Key Cognitive Findings | Associated Molecular Changes | Reference |

|---|---|---|---|

| Aβ₁₋₄₂-Treated Mouse Model (Alzheimer's Disease) | Rescued object and spatial cognitive function and memory deficits. nih.govresearchgate.netmdpi.com | Decreased hippocampal Aβ and p-tau levels; Increased hippocampal BDNF, p-TrkB, and p-CREB levels. nih.govresearchgate.net | nih.govresearchgate.netmdpi.com |

| Chronic Restraint Stress (CRS) Rat Model | Ameliorated CRS-induced cognitive impairment. nih.gov | Reversed HPA axis hyperactivity; Protected against hippocampal neuronal damage; Reduced microglial and astrocytic activation markers. nih.gov | nih.gov |

Influence on Hippocampal Long-Term Potentiation

Long-term potentiation (LTP) is a form of synaptic plasticity that involves a persistent strengthening of synapses and is widely considered a primary cellular mechanism underlying learning and memory. mdpi.comnih.gov Deficits in hippocampal LTP are a common feature in animal models of Alzheimer's disease. mdpi.com Research indicates that CBDA can directly counter these deficits, thereby providing a potential mechanism for its memory-rescuing effects. mdpi.comresearchgate.netnih.gov

In in vitro studies using hippocampal slices from mice, the acute application of the beta-amyloid peptide (Aβ₄₂) was shown to attenuate LTP. mdpi.comresearchgate.net Pre-treatment with CBDA successfully reversed this Aβ₄₂-mediated attenuation of LTP, restoring synaptic plasticity. mdpi.comresearchgate.net Similarly, in a genetic mouse model of Alzheimer's disease (APP/PS1), which exhibits inherent deficits in synaptic function, systemic treatment with CBDA rescued the observed impairments in LTP. mdpi.comresearchgate.net

Beyond LTP, CBDA has also been shown to improve other aspects of synaptic function. In the APP/PS1 mouse model, a deficit in paired-pulse facilitation (PPF), which reflects altered presynaptic transmitter release, was observed. mdpi.com Treatment with CBDA reversed this PPF deficit, suggesting a broader improvement in synaptic transmission. mdpi.com

The positive influence of CBDA on synaptic plasticity is supported by proteomic analysis of cortical tissue from APP/PS1 mice. mdpi.com This analysis revealed that CBDA treatment significantly improved alterations in canonical pathways related to mitochondrial dysfunction, protein sorting, and synaptogenesis. mdpi.com These molecular changes are believed to facilitate the observed improvements in synaptic transmission and LTP, further supporting the neuroprotective profile of CBDA. mdpi.com

Table 2: CBDA's Influence on Hippocampal Synaptic Plasticity in Neurodegenerative Models

| Model System | Key Electrophysiological Finding | Associated Molecular/Pathway Improvements | Reference |

|---|---|---|---|

| Mouse Hippocampal Slices with Acute Aβ₄₂ | Reversed the Aβ₄₂-mediated attenuation of Long-Term Potentiation (LTP). mdpi.comresearchgate.net | Not specified in this model. | mdpi.comresearchgate.net |

| APP/PS1 Mouse Model of Alzheimer's Disease | Reversed deficits in both Long-Term Potentiation (LTP) and Paired-Pulse Facilitation (PPF). mdpi.comresearchgate.net | Decreased aggregated Aβ₄₂ levels; Improved pathways related to mitochondrial function, protein sorting, and synaptogenesis. mdpi.com | mdpi.comresearchgate.net |

| Aβ-amyloid peptide-induced Mouse Model | A recovery of long-term potentiation in the hippocampus was observed. researchgate.netnih.gov | Restored physiological expression level of TRPM7. researchgate.net | researchgate.netnih.gov |

Structure Activity Relationship Studies of Cannabidiolic Acid

Comparative Potency Analysis with Cannabidiol (B1668261)

Comparative studies between CBDA and its decarboxylated form, CBD, have revealed notable differences in their potency across various biological targets and effects. These differences are primarily attributed to the presence of the carboxylic acid group in CBDA, which is absent in CBD. upstateelevator.com

Research indicates that CBDA exhibits significantly higher potency than CBD in certain pharmacological assays. For instance, studies investigating anti-emetic effects have shown CBDA to be considerably more potent than CBD in reducing nausea-induced conditioned gaping in animal models, with some reports suggesting potency differences of up to 1000-fold or even 10,000-fold, mediated through activity at 5-HT1A serotonin (B10506) receptors. researchgate.netnaturalwayscbd.comhigherleaf.com CBDA's interaction with serotonin receptors is also implicated in its potential anxiolytic and anti-depressive-like effects, where it has demonstrated efficacy at lower doses compared to CBD in some preclinical models. nih.govresearchgate.netnaturalwayscbd.comgoogle.com

In the context of inflammation and pain, CBDA is suggested to be a more potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme than CBD. nih.govnaturalwayscbd.commedicalnewstoday.comiiarjournals.org This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs). One study in a pain and inflammation model indicated CBDA was 100 times as potent as CBD. naturalwayscbd.com

Studies exploring the anticonvulsant properties of cannabinoids have presented varied findings regarding the comparative potency of CBDA and CBD. One study reported CBDA to be 10 times more potent than CBD in a seizure model naturalwayscbd.com, while another suggested higher potency for CBDA as an anticonvulsant nih.gov. Conversely, a different study found CBDA to be as effective as CBD at reducing convulsions in a rat model higherleaf.com.

Investigations into the inhibition of SARS-CoV-2 main protease (Mpro) revealed that CBDA demonstrated greater inhibitory effects compared to CBD. mdpi.com However, in studies evaluating antitumor activity against leukemia and prostate carcinoma cells, CBDA was found to be less active than CBD. nih.goviiarjournals.org

Differences in bioavailability have also been noted, with some research suggesting that CBDA may be absorbed more effectively by the body than CBD, potentially allowing for similar effects at lower doses, although the duration of effects might be shorter. upstateelevator.comnaturalwayscbd.comzebracbd.com

The comparative potencies of CBDA and CBD vary depending on the specific biological target and assay used, highlighting the distinct pharmacological profiles of these two cannabinoids.

Table 1: Comparative Potency of CBDA vs. CBD in Preclinical Studies

| Biological Effect/Target | CBDA vs. CBD Potency | Reference |

| Anti-nausea (5-HT1A receptor mediated) | Potentially 1000-10,000x more potent | researchgate.netnaturalwayscbd.comhigherleaf.com |

| Anxiolytic/Anti-depressive-like | Potentially more effective at lower doses | nih.govresearchgate.netnaturalwayscbd.comgoogle.com |

| COX-2 Inhibition (Anti-inflammatory) | Suggested more potent (e.g., 100x in a pain model) | nih.govnaturalwayscbd.commedicalnewstoday.comiiarjournals.org |

| Anticonvulsant | Varied findings (10x more potent, more potent, or equally effective) | naturalwayscbd.comhigherleaf.comnih.gov |

| SARS-CoV-2 Mpro Inhibition | Greater inhibitory effects | mdpi.com |

| Antitumor (Leukemia, Prostate Ca) | Less active | nih.goviiarjournals.org |

| Bioavailability | Suggested higher | upstateelevator.comnaturalwayscbd.comzebracbd.com |

Investigation of Esterification Effects on Biological Activity

The inherent instability of CBDA, particularly its susceptibility to decarboxylation upon heating, has led to the investigation of modifications to improve its stability and potentially enhance its biological activity. publish.csiro.auresearchgate.netgoogle.comresearchgate.netmdpi.comunibo.it Esterification of the carboxylic acid group is one such strategy that has been explored.

The methyl ester derivative of CBDA, known as HU-580, has been synthesized and studied as a more stable analogue. guidetopharmacology.orgpublish.csiro.auresearchgate.netgoogle.commdpi.comunibo.it Research indicates that this esterification improves the stability of the compound and can lead to enhanced in vivo efficacy in certain applications. researchgate.netgoogle.comresearchgate.net

Studies comparing CBDA methyl ester (HU-580) to CBDA have shown improved anti-emetic and anxiolytic effects in animal models. researchgate.netgoogle.comresearchgate.net Specifically, HU-580 was found to be anxiolytic at a lower dose than CBDA google.com and demonstrated greater potency at 5HT1A receptors researchgate.net, which are involved in mediating anti-nausea and anti-anxiety effects. HU-580 has also been shown to reduce LiCl-induced conditioned gaping, a model for nausea. researchgate.net

Furthermore, the addition of a methyl ester group to CBDA has been reported to enhance its anti-nociceptive (pain-reducing) activity. mdpi.com

More recently, the antiviral activity of CBDA and its methyl ester against SARS-CoV-2 variants has been investigated. CBDA methyl ester demonstrated a greater neutralizing effect and higher antiviral activity compared to the parent compound, CBDA. unibo.itresearchgate.netacs.org The improved stability of the methyl ester in vitro was also confirmed. unibo.itresearchgate.net

These findings suggest that esterification of the carboxylic acid group in CBDA can be a viable approach to enhance its stability and potentially improve or alter its biological activities, offering a pathway for the development of more stable and potent CBDA-based therapeutics.

Table 2: Effects of Esterification (CBDA Methyl Ester, HU-580) on Biological Activity Compared to CBDA

| Biological Effect/Target | Effect of Esterification (CBDA Methyl Ester) Compared to CBDA | Reference |

| Stability | Improved | publish.csiro.auresearchgate.netgoogle.comresearchgate.netmdpi.comunibo.it |

| Anti-emetic/Anxiolytic Efficacy | Improved in vivo efficacy, anxiolytic at lower dose, greater 5HT1A potency | researchgate.netgoogle.comresearchgate.net |

| Anti-nausea | Reduces conditioned gaping | researchgate.net |

| Anti-nociceptive | Enhanced activity | mdpi.com |

| Antiviral (SARS-CoV-2) | Greater neutralizing effect and antiviral activity | unibo.itresearchgate.netacs.org |

Analytical Methodologies for Cannabidiolic Acid Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are widely used for separating and quantifying cannabinoids based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Acidic Cannabinoid Profiling

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective analytical technique for the detection and quantification of cannabinoids, including acidic precursors like CBDA mdpi.com. A key advantage of HPLC is its ability to separate both neutral and acidic cannabinoids without requiring complex sample derivatization, which is particularly important for analyzing samples containing cannabinoids in both forms mdpi.com. HPLC methods are frequently applied for both the qualitative and quantitative analysis of cannabinoids in C. sativa extracts and derived products uniupo.it. Many studies have focused on the main cannabinoids, such as cannabidiolic acid (CBDA) and its decarboxylated derivative, CBD uniupo.it.

Method development in HPLC involves optimizing parameters such as mobile phase composition, flow rate, column selection, and detector wavelength chromatographytoday.comresearchgate.net. Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 stationary phases researchgate.netchromatographyonline.com. Both isocratic and gradient elution methods are used to achieve separation of various cannabinoids mdpi.comchromatographytoday.comresearchgate.netresearchgate.net. For cannabinoid acid analysis, chromatograms are often recorded at 220 nm uniupo.it. HPLC-UV and HPLC-DAD (Diode Array Detection) are common detection methods used for profiling and quantification mdpi.comuniupo.itchromatographytoday.com. The separation of critical pairs of cannabinoids, including acidic forms, is a crucial aspect of HPLC method development uniupo.it.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Specific Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique offering high sensitivity and specificity for the quantification of cannabinoids, including CBDA jst.go.jpresearchgate.netplos.orgnih.govresearchgate.net. This method allows for the simultaneous quantification of multiple cannabinoids and their metabolites without the need for derivatization jst.go.jpresearchgate.netplos.orgnih.govresearchgate.net. LC-MS/MS is particularly valuable for complex matrices and low-concentration analysis.

Tandem mass spectrometry (MS/MS) provides enhanced selectivity through the use of multiple reaction monitoring (MRM) transitions jst.go.jpplos.org. For CBDA, specific MRM transitions are monitored for detection; for instance, in positive ion mode, an m/z transition of 359 > 219 has been used jst.go.jp. However, negative ion mode has been reported to be more efficient for the ionization of CBDA and other acidic cannabinoids plos.org. LC-MS/MS methods have been developed and validated according to guidelines, demonstrating good accuracy, precision, specificity, and sensitivity with low limits of detection (LOD) and lower limits of quantification (LLOQ) researchgate.netplos.orgnih.govresearchgate.net. For example, a validated LC-MS/MS method for simultaneous quantification of four cannabinoids, including CBDA, in various consumer products reported an LLOQ of 0.195 ng/mL over a range of 0.195–50.0 ng/mL plos.orgresearchgate.net.

Gas Chromatography (GC) Considerations for Decarboxylation Artifacts

Gas Chromatography (GC) has historically been used for cannabinoid analysis chromatographytoday.comchromatographyonline.comthieme-connect.com. However, a significant consideration when analyzing acidic cannabinoids like CBDA by GC is the potential for thermal decarboxylation chromatographytoday.comchromatographyonline.comthieme-connect.comresearchgate.netcannabissciencetech.com. The high temperatures in the GC injection port can cause CBDA to lose its carboxylic acid group, converting it to the neutral form, CBD chromatographyonline.comthieme-connect.comresearchgate.netcannabissciencetech.com. This decarboxylation can lead to inaccurate quantification of the acidic and neutral forms present in the original sample researchgate.net.

To mitigate decarboxylation artifacts when using GC for acidic cannabinoid analysis, chemical derivatization is often necessary chromatographyonline.comthieme-connect.comresearchgate.netcannabissciencetech.comresearchgate.net. Derivatization, such as silylation, involves chemically modifying the carboxylic acid group to make the compound more volatile and stable under GC conditions thieme-connect.comresearchgate.netresearchgate.net. Despite the required additional sample preparation step, GC-MS is still utilized due to its simplicity, speed, and sensitivity for determining total cannabinoid content (acidic and neutral after decarboxylation/derivatization) researchgate.net. However, LC-based techniques are often preferred for the direct analysis of acidic and neutral cannabinoids without derivatization chromatographyonline.comthieme-connect.com.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structure and identity of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of cannabinoids, including CBDA mdpi.comuniversiteitleiden.nlmdpi.comresearchgate.net. Both 1H-NMR and 13C-NMR spectroscopy are used to determine the arrangement of atoms within the CBDA molecule mdpi.comuniversiteitleiden.nlmdpi.comresearchgate.net. Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra provides detailed information about the functional groups and their connectivity mdpi.comresearchgate.net.

Two-dimensional NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm assignments and establish correlations between protons and carbons, leading to complete spectral assignments universiteitleiden.nlresearchgate.net. For CBDA, specific characteristic signals are observed in its NMR spectra, which are consistent with its structure containing a pentyl chain, a resorcinol (B1680541) moiety, and a monoterpene core with a carboxylic acid group mdpi.com. The presence of the carboxylic acid group in acidic cannabinoids like CBDA can influence the chemical shifts of nearby protons researchgate.net. Beyond structural elucidation, NMR, specifically quantitative NMR (qNMR), can also be applied for the multi-component analysis and quantification of cannabinoids, offering a competitive alternative to HPLC for determining the concentration of compounds in extracts universiteitleiden.nlmdpi.com.

Future Directions and Research Gaps in Cannabidiolic Acid Studies

Comprehensive Elucidation of Pharmacodynamic Profiles

Despite increasing interest in CBDA, its pharmacodynamic profile is not as well-understood as that of CBD. While evidence suggests CBDA may agonize 5-HT1A receptors, similar to CBD, the full spectrum of its interactions with biological targets remains to be elucidated. nih.gov Research indicates that CBDA may exert effects through mechanisms that are poorly understood relative to CBD. nih.gov Future studies need to comprehensively map the molecular targets of CBDA, including its interactions with cannabinoid and non-cannabinoid receptors, enzymes, and ion channels. nih.govnih.gov Understanding these interactions at a detailed level is crucial for defining CBDA's therapeutic potential and differentiating its effects from those of CBD and other cannabinoids. Further research should evaluate whether the anticonvulsant properties of CBDA are mediated by 5-HT1A receptors. nih.gov

Data on the pharmacokinetics of CBDA also highlights areas for future research. Studies have shown that CBDA can be rapidly absorbed, but its brain-plasma ratio can be very low depending on the vehicle used. acs.org However, administering CBDA in an alternate vehicle, such as one based on Tween 80, has shown significantly improved brain uptake in animal models. acs.org Further pharmacokinetic studies are needed to understand how different formulations and routes of administration influence CBDA absorption, distribution, metabolism, and excretion in various species, including humans. acs.orgfrontiersin.org This knowledge is essential for optimizing CBDA delivery and ensuring adequate exposure to target tissues.

An example of pharmacokinetic data in a preclinical model is shown below:

| Parameter | Vehicle (Vegetable Oil) Mean ± SEM | Vehicle (Tween 80) Mean ± SEM |

| Plasma Cmax (μg/mL) | 29.6 ± 2.2 | 17.6 ± 1.7 |

| Plasma t1/2 (min) | 92 | 20 |

| Brain-Plasma Ratio | ≤ 0.04 | 1.9 |

Note: Data is representative and based on findings in a mouse model. acs.org

In-depth Exploration of Novel Therapeutic Applications and Mechanisms

Preclinical research has suggested potential therapeutic applications for CBDA, including anti-inflammatory, anti-emetic, anti-convulsant, and anti-cancerogenic effects. nih.gov Studies have indicated that CBDA may be more effective than CBD in reducing anxiety and could possess stronger anti-inflammatory properties due to its structural similarity to NSAIDs. nutritionaloutlook.com Furthermore, in vitro studies have shown that CBDA, along with cannabigerolic acid (CBGA), can block the entry of SARS-CoV-2 into cells by binding to its spike protein. nutritionaloutlook.com

Despite these promising findings, the exploration of novel therapeutic applications and their underlying mechanisms is still in early stages. Research gaps exist in translating these preclinical observations into clinical applications. There is a need for in-depth studies to elucidate the precise molecular and cellular mechanisms responsible for CBDA's observed effects in various disease models. nih.govnih.gov For instance, while CBDA shows anticonvulsant properties, the exact mechanisms are not fully understood, although potential targets like voltage-gated sodium channels have been suggested for cannabinoids like CBD. nih.gov Future research should focus on well-designed in vivo studies and, eventually, human clinical trials to validate the efficacy of CBDA for specific conditions and to understand its mechanisms of action in complex biological systems. nutritionaloutlook.comlouisville.edu The potential for CBDA to work synergistically with other cannabinoids and terpenes (the "entourage effect") also warrants further investigation in the context of therapeutic applications. nutritionaloutlook.comnih.gov

Development of Advanced Biotechnological Production Strategies

The traditional method of obtaining CBDA involves extraction from cannabis plants. However, the concentration of CBDA can vary depending on the plant cultivar and growing conditions. wikipedia.org Furthermore, the instability of CBDA can lead to its decarboxylation into CBD during processing and storage, impacting the yield of CBDA. nutritionaloutlook.com To address these limitations and ensure a consistent and scalable supply of high-purity CBDA for research and potential therapeutic use, the development of advanced biotechnological production strategies is crucial.

Recent advancements in synthetic biology and metabolic engineering offer promising avenues for the production of cannabinoids, including CBDA, in heterologous hosts such as yeast or bacteria. acs.orgnih.govfrontiersin.org The biosynthesis of cannabinoids in plants involves enzymes like cannabidiolic acid synthase (CBDAS) which converts cannabigerolic acid (CBGA) to CBDA. nih.gov Reconstructing these biosynthetic pathways in microorganisms allows for controlled and potentially more efficient production of specific cannabinoids. acs.orgnih.gov While progress has been made in producing cannabinoids like THCA and CBDA in yeast, challenges remain in optimizing the pathways and increasing the productivity of CBDA synthesis. nih.gov

Future research in this area should focus on:

Identifying and optimizing the expression of key enzymes involved in CBDA biosynthesis. nih.gov

Engineering host organisms to efficiently produce the necessary precursor molecules, such as olivetolic acid and geranyl pyrophosphate. acs.org

Developing scalable fermentation processes for the cost-effective production of high-purity CBDA.

Exploring alternative biotechnological platforms, such as hairy root cultures, for cannabinoid production. nih.govbsmiab.org

These efforts are essential for overcoming the limitations of plant extraction and enabling broader research and development of CBDA.

Addressing Stability Challenges for Enhanced Research and Applications

A significant challenge in working with CBDA is its inherent instability. CBDA is susceptible to decarboxylation when exposed to heat, light, or even at room temperature, converting it into CBD. nutritionaloutlook.comguidetopharmacology.org This instability complicates research, formulation development, and the creation of stable CBDA-rich products. nutritionaloutlook.com The lability of CBDA makes it a tricky research subject, contributing to a lower number of clinical studies compared to CBD. nutritionaloutlook.com

Addressing the stability challenges of CBDA is a critical area for future research. Strategies are needed to preserve CBDA in its acidic form during extraction, purification, storage, and formulation. Potential approaches include:

Developing improved extraction and purification methods that minimize exposure to heat and light.

Investigating novel formulation techniques, such as encapsulation or the formation of inclusion complexes with cyclodextrins, to protect CBDA from degradation and enhance its stability and solubility. researchgate.net Cyclodextrins, for example, have shown promise in enhancing the solubility and stability of cannabinoid acids like CBDA by encapsulating them. researchgate.net

Exploring the potential of synthesizing more stable analogues of CBDA for research purposes. guidetopharmacology.org

Conducting comprehensive stability studies under various environmental conditions to determine appropriate storage and handling procedures for CBDA and CBDA-containing products. rsc.orgrsc.org Studies on CBD stability, which is also susceptible to degradation by light, heat, and acidic/basic environments, provide valuable insights for addressing similar challenges with CBDA. rsc.orgrsc.orgnih.gov

Overcoming the stability issues of CBDA is paramount for facilitating rigorous scientific research and developing reliable therapeutic and commercial applications.

Q & A

Q. What are the primary methodological challenges in studying CBDA’s stability during experimental procedures, and how can researchers mitigate them?

CBDA is prone to decarboxylation (conversion to CBD) under heat or prolonged storage, complicating reproducibility. To address this:

- Use low-temperature extraction (e.g., cold ethanol) and store samples in inert atmospheres .

- Validate stability via HPLC at multiple timepoints to track degradation .

- Design control experiments to compare CBDA’s effects before and after decarboxylation .

Q. How do researchers isolate and quantify CBDA in plant matrices, and what analytical techniques are most reliable?

- Isolation : Supercritical CO₂ extraction preserves acid forms; silica gel chromatography separates acidic cannabinoids .

- Quantification :

- HPLC-UV for routine analysis (limit of detection ~0.1 µg/mL) .

- LC-MS/MS for higher sensitivity in complex biological matrices .

Q. What in vitro and in vivo models are best suited for preliminary evaluation of CBDA’s anti-inflammatory properties?

- In vitro : LPS-induced cytokine release in macrophage cell lines (e.g., RAW 264.7) with TNF-α/IL-6 ELISA .

- In vivo : Rodent models of colitis (e.g., DSS-induced colitis) with histopathology and cytokine profiling .

Advanced Research Questions

Q. How can conflicting data on CBDA’s efficacy in nausea models (e.g., Suncus murinus vs. rat LiCl-induced gaping) be reconciled?

- Species-specific differences : Serotonin receptor (5-HT1A) density varies between models; validate receptor binding affinity via radioligand assays .

- Dose-response curves : Test subthreshold to supratherapeutic doses to identify optimal ranges .

- Pharmacokinetics : Measure CBDA and metabolite levels in plasma/brain tissue to correlate exposure with effect .

Q. What experimental designs are critical for evaluating CBDA’s potential to inhibit SARS-CoV-2 viral entry, as suggested by pseudovirus assays?

- Cell models : Use human epithelial cells (e.g., Calu-3) expressing ACE2/TMPRSS2 .

- Controls : Include CBDA analogs (e.g., methyl ester derivatives) to assess structure-activity relationships .

- Mechanistic validation : Surface plasmon resonance (SPR) to measure CBDA-spike protein binding affinity .

Q. How do researchers address the lack of clinical data on CBDA’s pharmacokinetics and bioavailability in humans?

- Phase 0 microdosing trials : Use radiolabeled CBDA with AMS (accelerator mass spectrometry) for trace-level detection .

- Comparative studies : Co-administer CBDA with CBD in crossover designs to assess competitive metabolism .

Methodological and Reproducibility Considerations

Q. What statistical approaches are recommended for analyzing CBDA’s dose-dependent effects in preclinical studies?

- Non-linear regression (e.g., Hill equation) to model dose-response relationships .

- Multivariate analysis for studies combining CBDA with other cannabinoids (e.g., CBDV, THC) .

Q. How can researchers ensure reproducibility in CBDA synthesis and characterization?

- Standardized protocols : Follow USP guidelines for cannabinoid purity (>95% by HPLC) .

- Collaborative validation : Share synthetic intermediates with third-party labs for NMR/FTIR confirmation .

Key Research Gaps and Future Directions

Q. What mechanistic studies are needed to clarify CBDA’s role in breast cancer cell migration inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.